molecular formula C21H19Cl3FN3O2 B11075356 1-(3-Chloro-4-fluorophenyl)-3-[4-(2,4-dichlorobenzyl)piperazin-1-yl]pyrrolidine-2,5-dione

1-(3-Chloro-4-fluorophenyl)-3-[4-(2,4-dichlorobenzyl)piperazin-1-yl]pyrrolidine-2,5-dione

Cat. No.: B11075356
M. Wt: 470.7 g/mol
InChI Key: MOSPZVNHMMHKOM-UHFFFAOYSA-N
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Description

1-(3-CHLORO-4-FLUOROPHENYL)-3-[4-(2,4-DICHLOROBENZYL)PIPERAZINO]DIHYDRO-1H-PYRROLE-2,5-DIONE is a complex organic compound with a unique structure that includes multiple halogenated aromatic rings and a piperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-CHLORO-4-FLUOROPHENYL)-3-[4-(2,4-DICHLOROBENZYL)PIPERAZINO]DIHYDRO-1H-PYRROLE-2,5-DIONE typically involves multi-step organic reactions. The process begins with the preparation of the core pyrrole structure, followed by the introduction of the piperazine and halogenated benzyl groups. Common reagents used in these reactions include halogenating agents, such as chlorine and fluorine sources, and coupling reagents to facilitate the formation of the piperazine ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and automated synthesis equipment to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

1-(3-CHLORO-4-FLUOROPHENYL)-3-[4-(2,4-DICHLOROBENZYL)PIPERAZINO]DIHYDRO-1H-PYRROLE-2,5-DIONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove halogen atoms or reduce double bonds.

    Substitution: Halogen atoms in the aromatic rings can be substituted with other functional groups using nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, such as alkyl or amino groups, into the aromatic rings.

Scientific Research Applications

1-(3-CHLORO-4-FLUOROPHENYL)-3-[4-(2,4-DICHLOROBENZYL)PIPERAZINO]DIHYDRO-1H-PYRROLE-2,5-DIONE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(3-CHLORO-4-FLUOROPHENYL)-3-[4-(2,4-DICHLOROBENZYL)PIPERAZINO]DIHYDRO-1H-PYRROLE-2,5-DIONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-(2-CHLORO-4-FLUOROBENZOYL)PYRROLIDINE: A related compound with a similar pyrrole structure and halogenated aromatic rings.

    1-(4-CHLORO-2-NITROPHENYL)PYRROLIDINE: Another compound with a pyrrole core and halogenated aromatic rings, but with a nitro group instead of a piperazine moiety.

Uniqueness

1-(3-CHLORO-4-FLUOROPHENYL)-3-[4-(2,4-DICHLOROBENZYL)PIPERAZINO]DIHYDRO-1H-PYRROLE-2,5-DIONE is unique due to its specific combination of halogenated aromatic rings and a piperazine moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C21H19Cl3FN3O2

Molecular Weight

470.7 g/mol

IUPAC Name

1-(3-chloro-4-fluorophenyl)-3-[4-[(2,4-dichlorophenyl)methyl]piperazin-1-yl]pyrrolidine-2,5-dione

InChI

InChI=1S/C21H19Cl3FN3O2/c22-14-2-1-13(16(23)9-14)12-26-5-7-27(8-6-26)19-11-20(29)28(21(19)30)15-3-4-18(25)17(24)10-15/h1-4,9-10,19H,5-8,11-12H2

InChI Key

MOSPZVNHMMHKOM-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC2=C(C=C(C=C2)Cl)Cl)C3CC(=O)N(C3=O)C4=CC(=C(C=C4)F)Cl

Origin of Product

United States

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